molecular formula C14H24ClN3OS B2644265 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)pentan-1-one hydrochloride CAS No. 1323604-72-3

1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)pentan-1-one hydrochloride

Cat. No. B2644265
CAS RN: 1323604-72-3
M. Wt: 317.88
InChI Key: ZUGKACGWXDTRLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While there is no direct synthesis process available for this specific compound, related compounds have been synthesized through multi-step procedures . For instance, a library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized . The structures of these compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .

Scientific Research Applications

Anticancer Activity

  • A study by Lv et al. (2019) explored a heterocyclic compound related to 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)pentan-1-one hydrochloride. They found significant anticancer activities against human bone cancer cell lines and potential antiviral activity through molecular docking studies.

Antidepressant and Antianxiety Activities

  • Kumar et al. (2017) designed and synthesized novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. Their study demonstrated antidepressant and antianxiety activities in mice, with some compounds showing significant effects (Kumar et al., 2017).

Antimicrobial and Antifungal Properties

  • The study by Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker. These compounds exhibited significant antibacterial and biofilm inhibition activities, including against MRSA and VRE bacterial strains (Mekky & Sanad, 2020).

Enzyme Inhibition

  • Yurttaş et al. (2013) reported on new thiazole-piperazines as acetylcholinesterase inhibitors. Some compounds demonstrated notable inhibition rates, suggesting potential in addressing conditions related to enzyme activity (Yurttaş, Kaplancıklı, & Özkay, 2013).

Binding Studies

  • Karthikeyan et al. (2015) investigated the binding characteristics of a piperazine derivative to bovine serum albumin. They utilized fluorescence spectroscopy and molecular modeling studies to explore the binding dynamics and potential pharmacokinetic mechanism (Karthikeyan et al., 2015).

Solubility and Pharmacokinetics

  • Volkova, Levshin, and Perlovich (2020) studied a novel potential antifungal compound of the 1,2,4-triazole class, examining its solubility and partitioning processes in biologically relevant solvents. This research is crucial for understanding drug delivery and distribution in biological systems (Volkova, Levshin, & Perlovich, 2020).

properties

IUPAC Name

1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]pentan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3OS.ClH/c1-3-4-5-14(18)17-8-6-16(7-9-17)10-13-15-12(2)11-19-13;/h11H,3-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGKACGWXDTRLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)CC2=NC(=CS2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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